![molecular formula C17H17F3N4O2 B2958040 3-[(2-methylpyrimidin-4-yl)oxy]-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide CAS No. 2034572-88-6](/img/structure/B2958040.png)
3-[(2-methylpyrimidin-4-yl)oxy]-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
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Description
3-[(2-methylpyrimidin-4-yl)oxy]-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C17H17F3N4O2 and its molecular weight is 366.344. The purity is usually 95%.
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Biological Activity
The compound 3-[(2-methylpyrimidin-4-yl)oxy]-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H14F3N3O, with a molecular weight of approximately 309.29 g/mol. Its structure features a pyrrolidine ring substituted with a pyrimidine and a trifluoromethyl phenyl group, which are critical for its biological interactions.
Research indicates that this compound may exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in inflammatory pathways, similar to other compounds in its class that target cyclooxygenases (COX) and lipoxygenases (LOX) .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound can activate neuroprotective pathways, potentially through modulation of the AKT and PKA signaling pathways, which are crucial for cell survival under stress conditions .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrate its ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNFα. For instance, related compounds have shown IC50 values in the low micromolar range against these cytokines, indicating significant anti-inflammatory potential .
Neuroprotective Properties
In models of excitotoxicity, particularly involving kainic acid-induced neuronal damage, the compound exhibited protective effects. It was found to reduce cell death and promote cell survival by activating key survival pathways .
Case Study 1: Inhibition of COX Enzymes
A study investigated the inhibitory effects of the compound on COX-2 activity using human cell lines. The results indicated that the compound significantly reduced COX-2 expression levels, leading to decreased prostaglandin E2 synthesis, a key mediator in inflammation .
Compound | IC50 (μM) | Target |
---|---|---|
This compound | 0.044 | COX-2 |
Case Study 2: Neuroprotection in Rat Models
In a rat model of neurodegeneration, the compound was administered prior to excitotoxic injury. The treated group showed significantly lower levels of neuronal death compared to controls, suggesting a neuroprotective effect mediated by the activation of AKT signaling pathways .
Treatment | Neuronal Survival (%) |
---|---|
Control | 30 |
Compound | 70 |
Properties
IUPAC Name |
3-(2-methylpyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2/c1-11-21-7-5-15(22-11)26-14-6-8-24(10-14)16(25)23-13-4-2-3-12(9-13)17(18,19)20/h2-5,7,9,14H,6,8,10H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWIVGSUSTXZEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.